Ezh2-IN-17 is classified as a selective inhibitor of EZH2, which plays a crucial role in histone methylation, specifically at lysine 27 of histone H3 (H3K27). This modification is associated with transcriptional repression and has been implicated in the progression of several malignancies, including lymphomas and solid tumors. The compound's development stems from previous research into EZH2 inhibitors, with Ezh2-IN-17 being a refined derivative aimed at enhancing potency and reducing off-target effects .
The synthesis of Ezh2-IN-17 involves several key steps, starting from commercially available precursors. The process typically begins with the demethylation of p-methoxybenzylamine, followed by reduction to obtain an aminoalcohol intermediate. This intermediate is then condensed with a bromoketoester to form an enamine, which undergoes cyclization to yield the indole structure characteristic of Ezh2-IN-17.
Subsequent steps include oxidation and reductive amination to introduce additional functional groups necessary for its biological activity. The final compound is purified through column chromatography to isolate the desired stereoisomer, which exhibits enhanced binding affinity for EZH2 .
Ezh2-IN-17 features a complex molecular structure that includes an indole core and various substituents that enhance its interaction with the EZH2 protein. The specific arrangement of atoms contributes to its binding affinity and selectivity. Key structural data includes:
The three-dimensional conformation of Ezh2-IN-17 allows it to effectively fit into the active site of the EZH2 enzyme, facilitating competitive inhibition .
Ezh2-IN-17 undergoes various chemical reactions during its synthesis, including:
These reactions are typically facilitated by reagents such as platinum dioxide for reduction and appropriate acids or bases for demethylation. The efficiency of these reactions is critical for achieving high yields of the final product .
Ezh2-IN-17 exerts its pharmacological effects primarily through competitive inhibition of EZH2's methyltransferase activity. By binding to the active site of EZH2, it prevents the enzyme from catalyzing the transfer of methyl groups to histone H3 at lysine 27 (H3K27), thereby disrupting the formation of repressive chromatin states.
This inhibition leads to:
In vitro studies have demonstrated that Ezh2-IN-17 significantly reduces cell proliferation in various cancer cell lines with high EZH2 expression .
Ezh2-IN-17 exhibits several notable physical and chemical properties:
Ezh2-IN-17 has significant potential in cancer therapeutics due to its ability to modulate epigenetic regulation. Its primary applications include:
Ongoing research aims to further elucidate its mechanisms and optimize its use in clinical settings .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4